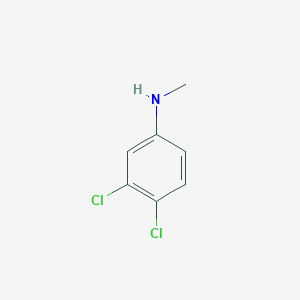

3,4-Dichloro-N-methylaniline

Beschreibung

Contextualization within Environmental and Industrial Chemistry of Aromatic Amines

Aromatic amines, a class of organic compounds featuring an amino group attached to an aromatic ring, are of significant interest in both industrial and environmental chemistry. imrpress.com Their widespread use as intermediates in the synthesis of a vast array of commercial products, including dyes, pesticides, polymers, and pharmaceuticals, underscores their economic importance. mdpi.comresearchgate.netresearchgate.net The versatility of aromatic amines stems from the reactivity of the amino group and the stability of the aromatic ring, which can be modified with various substituents to achieve desired chemical properties. imrpress.com However, the extensive production and application of these compounds have led to their dispersal into the environment, including air, water, and soil, raising concerns about their potential impact. researchgate.netuminho.pt

Importance of Chlorinated Anilines in Environmental Contamination

Among the various classes of aromatic amines, chlorinated anilines are a subgroup that has garnered considerable attention due to their environmental persistence and potential for contamination. doi.org These compounds enter the environment through industrial wastewater discharges, accidental spills, and the degradation of other chemical products like herbicides. mdpi.comresearchgate.net The presence of chlorine atoms on the aniline (B41778) ring increases their stability and can make them more resistant to biodegradation compared to their non-chlorinated counterparts. besjournal.com This persistence can lead to their accumulation in various environmental compartments. researchgate.net Specifically, compounds like 3,4-dichloroaniline (B118046) (3,4-DCA) have been identified as significant environmental contaminants found in wastewater treatment plant influents and effluents, as well as in river and groundwater. mdpi.comresearchgate.net The toxicity of chlorinated anilines generally increases with the degree of chlorination, making them a priority for environmental risk assessment. doi.org

Definition and Structural Peculiarities of 3,4-Dichloro-N-methylaniline

This compound is a specific chlorinated aniline with the chemical formula C₇H₇Cl₂N. chemical-suppliers.eu Structurally, it consists of a benzene (B151609) ring substituted with two chlorine atoms at the 3 and 4 positions, and an N-methyl group attached to the amine nitrogen. The presence and position of the chlorine atoms and the methyl group on the aniline structure are crucial in determining its chemical and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 40750-59-2 chemical-suppliers.eu |

| Molecular Formula | C₇H₇Cl₂N chemical-suppliers.eu |

| Molecular Weight | 176.04 g/mol chemical-suppliers.eu |

| Boiling Point | 150-152 °C at 15 mm Hg chemical-suppliers.euchemicalbook.com |

| Density | 1.3794 g/mL at 25 °C chemical-suppliers.euchemicalbook.com |

| Flash Point | >230 °F (>110 °C) chemical-suppliers.eu |

| Refractive Index | 1.6015 at 20 °C chemdad.com |

The N-methyl group distinguishes it from its parent compound, 3,4-dichloroaniline, potentially influencing its reactivity, solubility, and environmental behavior. The synthesis of this compound can be achieved through various chemical reactions, including the reaction of 1,2-dichloro-4-nitrosobenzene with methylboronic acid. acs.org

Research Rationale and Scope for this compound Studies

The study of this compound is driven by the need to understand the environmental fate and potential impacts of chlorinated anilines. Research into this specific compound contributes to the broader knowledge of how structural modifications, such as N-methylation, affect the properties and behavior of this class of environmental contaminants. Investigating its chemical properties, persistence, and transformation pathways is essential for developing effective environmental monitoring and remediation strategies. researchgate.net While its parent compound, 3,4-dichloroaniline, is a known environmental pollutant, the specific environmental presence and effects of the N-methylated derivative warrant further investigation to fully assess its environmental significance. mdpi.comresearchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-dichloro-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSNCFKVMGTTFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384197 | |

| Record name | 3,4-Dichloro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40750-59-2 | |

| Record name | 3,4-Dichloro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dichloro-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Occurrence and Distribution of 3,4 Dichloro N Methylaniline

Potential Sources and Release Pathways into Environmental Compartments

3,4-Dichloro-N-methylaniline is a synthetic organic compound primarily utilized as a chemical intermediate in the manufacturing of other, more complex molecules such as dyes, agrochemicals, and pharmaceuticals smolecule.com. Its release into the environment is therefore closely linked to its production and industrial use.

Potential sources and release pathways include:

Industrial Effluents: The primary route of entry into the environment is expected to be through wastewater discharges from chemical manufacturing facilities where it is either produced or used. Synthesis of this compound can be achieved through methods like the N-methylation of 3,4-dichloroaniline (B118046) or the chlorination of N-methylaniline smolecule.com. Incomplete reactions or inadequate wastewater treatment at these sites can lead to its direct release into aquatic systems.

Accidental Spills: As with many industrial chemicals, accidental spills during production, storage, or transportation can lead to the direct contamination of soil, surface water, and groundwater nih.gov.

Transformation of Parent Compounds: The closely related compound, 3,4-dichloroaniline (3,4-DCA), is a well-documented degradation product of several widely used phenylurea, acylanilide, and phenylcarbamate herbicides, including diuron, linuron, and propanil (B472794) mdpi.com. While 3,4-DCA is the major metabolite, the potential for N-methylated derivatives to form as minor transformation products in the environment cannot be entirely discounted, though this pathway is less documented. This could represent a diffuse, non-point source of the compound in agricultural areas.

Detection in Environmental Matrices: Water, Soil, and Sediment

Direct, documented detections of this compound in environmental samples such as water, soil, or sediment are notably scarce in publicly accessible research. This indicates a significant data gap regarding its environmental prevalence. The challenges in detection are common for many aromatic amines, which often appear at very low concentrations (ng/L to µg/L) within complex environmental matrices, requiring highly sensitive and selective analytical methods for quantification mdpi.com.

However, robust analytical methods have been developed for similar compounds. For instance, high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a sensitive method used for the simultaneous determination of 3,4-dichloroaniline and 3,5-dichloroaniline residues in agricultural products and could be adapted for this compound mdpi.com. The lack of reported findings may be due to it not being included in routine environmental monitoring programs rather than its complete absence.

Comparative Analysis of Environmental Concentrations of Related Dichloroanilines (e.g., 3,4-Dichloroaniline) in Aquatic Ecosystems and Soil

In contrast to this compound, its parent compound, 3,4-dichloroaniline (3,4-DCA), is frequently detected in the environment due to its role as a major metabolite of several herbicides mdpi.commdpi.com. Analyzing the environmental concentrations of 3,4-DCA provides a valuable proxy for understanding how a persistent dichloroaniline compound behaves and distributes in various environmental compartments.

Studies have documented the presence of 3,4-DCA across a range of aquatic environments globally. The concentrations can vary significantly depending on the proximity to agricultural or industrial sources.

Table 1: Environmental Concentrations of 3,4-Dichloroaniline (3,4-DCA) in Various Aquatic Matrices

| Environmental Matrix | Location | Concentration Range (µg/L) |

|---|---|---|

| Wastewater Treatment Plant (WWTP) Influent | Germany | 1.1 - 67 |

| River Superficial Water | Germany | 1.1 - 67 |

| River Superficial Water | Yangtze River, China | Not specified |

| Drinking Water Treatment Plant (DWTP) Influent | Spain | < 0.00006 |

Data sourced from a 2023 literature review on chlorinated aniline (B41778) derivatives. nih.gov

The data shows that concentrations are highest in untreated wastewater and surface waters in industrial regions, while they are significantly lower in drinking water sources after treatment and natural filtration processes. In soil, dichloroanilines like 3,4-DCA exhibit considerable mobility, and their persistence can lead to potential groundwater contamination oup.com. The degradation half-life of related phenylurea herbicides in soil can range from weeks to years, leading to a sustained release of metabolites like 3,4-DCA into the soil and potentially into groundwater researchgate.net.

Spatiotemporal Distribution Patterns in Contaminated Sites

The spatiotemporal distribution of a contaminant describes its presence and concentration across a geographic area over time. Given the lack of specific data for this compound, the patterns observed for 3,4-DCA serve as the best available model for its potential long-term behavior in contaminated environments.

Studies on 3,4-DCA reveal a pattern of widespread, low-level contamination in industrialized and agricultural regions, with persistence over decades. For example, 3,4-DCA was detected consistently in the Rhine River in Germany and the Netherlands in 1979, with mean concentrations of 0.39 ppb and 0.33 ppb, respectively. More recently, it was detected in groundwater wells in an industrialized area of Milan, Italy, between 1995 and 1996, at concentrations ranging from 0.01 ng/L to 0.09 ng/L.

This historical data demonstrates that once introduced into the environment, such chlorinated anilines can persist for long periods, becoming a chronic contaminant in aquatic systems. The spatial distribution is typically characterized by higher concentrations near points of discharge (e.g., industrial outfalls, agricultural runoff) with a gradient of decreasing concentration further from the source. Due to its chemical structure, 3,4-DCA tends to adsorb to sediment and organic matter, which can act as a long-term reservoir, releasing the compound back into the water column over time oup.com. It is plausible that this compound would exhibit similar spatiotemporal patterns, characterized by persistence in soil and sediment at contaminated sites and low but detectable levels in associated water bodies for extended periods.

Environmental Fate and Transformation Pathways of 3,4 Dichloro N Methylaniline

Biotic Transformation and Degradation Pathways

Microbial Degradation Mechanisms

Comparative Analysis of Bacterial Degradation Pathways for Related Dichloroanilines (e.g., 3,4-Dichloroaniline) via Catechol Formation and Ring Cleavage (Ortho- and Meta-pathways)

The bacterial degradation of dichloroanilines, such as the closely related compound 3,4-dichloroaniline (B118046) (3,4-DCA), is a critical process in their environmental detoxification. Microorganisms employ several strategies to break down these persistent compounds, often involving initial transformation into catechol derivatives, which are then susceptible to aromatic ring cleavage.

One proposed pathway for 3,4-DCA degradation by bacteria like Pseudomonas fluorescens involves dehalogenation and hydroxylation to form chlorocatechol intermediates. researchgate.net For instance, the degradation of 3,4-DCA may proceed via dehalogenation to a monochloroaniline, which is then converted by a dioxygenase enzyme to 4-chlorocatechol. researchgate.net Once formed, these catechol derivatives are funneled into central metabolic pathways through ring cleavage, which can occur via two primary mechanisms: the ortho-pathway and the meta-pathway.

Ortho-cleavage pathway: This pathway involves the cleavage of the bond between the two hydroxyl-bearing carbon atoms of the catechol ring, catalyzed by enzymes like catechol 1,2-dioxygenase. This process leads to the formation of cis,cis-muconic acid derivatives. researchgate.netresearchgate.net In the case of 4-chlorocatechol, this would result in 3-chloro-cis,cis-muconate. researchgate.net

Meta-cleavage pathway: In this pathway, the cleavage occurs adjacent to one of the hydroxyl groups, a reaction catalyzed by enzymes such as catechol 2,3-dioxygenase. This yields a hydroxymuconic semialdehyde. researchgate.net For example, the degradation of 3,4-DCA by Pseudomonas fluorescens strain 26-K showed activity of catechol 2,3-dioxygenase, suggesting a meta-cleavage pathway is involved. sigmaaldrich.com

The specific pathway utilized can depend on the bacterial strain and the specific chloroaniline isomer. For example, Acinetobacter baylyi strain GFJ2 has been shown to completely biodegrade 3,4-DCA. researchgate.net Studies suggest that in this strain, 3,4-DCA is converted to 4,5-dichlorocatechol through hydroxylation and dehydrogenation reactions, which is then subject to ring cleavage. mdpi.com Some bacterial degradation pathways for 3,4-DCA are inducible, with the catabolic enzymes being activated by the presence of 4-chloroaniline (B138754) or 3,4-DCA itself. researchgate.net

Table 1: Bacterial Strains and Pathways in Dichloroaniline Degradation

| Bacterial Strain | Compound Degraded | Key Intermediate | Cleavage Pathway | Reference |

|---|---|---|---|---|

| Pseudomonas fluorescens 26-K | 3,4-Dichloroaniline | 4-Chlorocatechol | Meta-cleavage (via Catechol 2,3-dioxygenase) | researchgate.netsigmaaldrich.com |

| Acinetobacter baylyi GFJ2 | 3,4-Dichloroaniline | 4,5-Dichlorocatechol | Aromatic ring cleavage | mdpi.com |

| Pseudomonas sp. | 3,4-Dichloroaniline | Not specified | Not specified | researchgate.net |

Fungal Degradation Processes

Fungi play a significant role in the bioremediation of environments contaminated with chloroanilines. Several fungal species have demonstrated the ability to degrade 3,4-dichloroaniline (3,4-DCA) through various metabolic reactions.

In a study investigating fungi from winery wastes, three filamentous fungi, identified as Aspergillus niger and two Fusarium sp. strains, were shown to effectively degrade 3,4-DCA. nih.gov When used in a consortium, these fungi achieved a half-life (DT50) for 3,4-DCA of just 0.85 days. nih.gov The degradation process involved a series of complex reactions, including oxidation, N-acetylation, and polymerization. nih.gov

Analysis of the culture media revealed several metabolites, indicating distinct metabolic pathways between the fungal genera. The major metabolites identified were 3,4-dichloroacetanilide and dichloroquinolines. nih.gov Other metabolites, such as tetrachloroazobenzene, tetrachloroazoxybenzene, and 3,4-dichloronitrobenzene, were found in smaller quantities but appeared to be more persistent, particularly in the Fusarium cultures, with half-lives ranging from 8.3 to 30.9 days. nih.gov This highlights the metabolic potential of fungi for in situ bioremediation strategies. nih.gov

Table 2: Fungal Metabolites of 3,4-Dichloroaniline Degradation

| Fungal Species | Major Metabolites | Minor, Persistent Metabolites | Key Reactions | Reference |

|---|---|---|---|---|

| Aspergillus niger | 3,4-Dichloroacetanilide, Dichloroquinolines | Not specified | Oxidation, N-acetylation, Polymerization | nih.gov |

| Fusarium sp. | 3,4-Dichloroacetanilide, Dichloroquinolines | Tetrachloroazobenzene, Tetrachloroazoxybenzene, 3,4-Dichloronitrobenzene | Oxidation, N-acetylation, Polymerization | nih.gov |

Algal Biotransformation and Removal Efficiency (e.g., Chlorella pyrenoidosa for 3,4-Dichloroaniline) and Metabolite Identification (e.g., 3,4-dichloroformanilide, 3,4-dichloroacetanilide)

Microalgae are also capable of contributing to the removal and transformation of dichloroanilines in aquatic environments. The green alga Chlorella pyrenoidosa has been specifically studied for its ability to degrade 3,4-dichloroaniline (3,4-DCA).

Research has demonstrated that Chlorella pyrenoidosa can effectively remove 3,4-DCA from water. In one study, an incubation of the alga with 3,4-DCA at a concentration of 4.6 μg/mL resulted in a removal of 78.4% of the compound over a seven-day period. nih.govresearchgate.netresearchgate.net This indicates a significant potential for using microalgae in the remediation of aquatic systems contaminated with this pollutant. nih.gov

The biotransformation process by Chlorella pyrenoidosa involves the conversion of 3,4-DCA into less toxic metabolites. nih.gov Using liquid chromatography-electrospray ionization-mass spectrometry, two major metabolites were identified: 3,4-dichloroformanilide and 3,4-dichloroacetanilide. nih.govresearchgate.net The formation of these acetylated and formylated derivatives represents a key detoxification pathway employed by the alga.

Table 3: Algal Biotransformation of 3,4-Dichloroaniline

| Algal Species | Compound | Removal Efficiency | Incubation Period | Metabolites Identified | Reference |

|---|---|---|---|---|---|

| Chlorella pyrenoidosa | 3,4-Dichloroaniline | 78.4% | 7 days | 3,4-dichloroformanilide, 3,4-dichloroacetanilide | nih.govresearchgate.net |

Persistence and Bioaccumulation Potential in Environmental Systems

3,4-Dichloroaniline, a related compound, is recognized for its persistence in the environment, particularly in aquatic systems. researchgate.netnih.gov Its chemical properties contribute to its stability and potential for long-term presence in various environmental compartments. nih.gov

Due to their persistence, chloroanilines like 3,4-DCA are classified as persistent in aquatic environments, which raises concerns about their potential for bioaccumulation in organisms throughout the food web. nih.govresearchgate.net Although some data for 2,4-dichloroaniline suggests that bioaccumulation is low or nonexistent, the persistence of 3,4-DCA warrants careful consideration of its potential to accumulate in living tissues. env.go.jp

Metabolic Pathways and Biotransformation of 3,4 Dichloro N Methylaniline in Biological Systems

Absorption and Distribution in Organisms

Specific data on the absorption and distribution of 3,4-Dichloro-N-methylaniline are not extensively documented. However, studies on the structurally related compound, 3,4-dichloroaniline (B118046) (DCA), provide insights. For instance, studies on the percutaneous penetration of aromatic amines using rat skin showed that dichloro-3,4-aniline could permeate the skin. nih.gov In plants, the 3,4-dichloroaniline moiety, derived from the herbicide propanil (B472794), has been shown to be taken up and complexed with polymeric cell constituents, particularly lignin. nih.gov After rice plants were treated with propanil, the resulting 3,4-dichloroaniline-containing metabolites appeared within six hours. nih.gov

Biotransformation Processes

The biotransformation of this compound is expected to proceed through several key enzymatic reactions. These processes modify the chemical structure of the compound, generally leading to detoxification and enhanced elimination. The primary pathways likely include N-dealkylation, followed by hydroxylation and conjugation of the resulting metabolites.

N-dealkylation is a crucial metabolic pathway for many xenobiotics containing N-alkyl groups, including tertiary amines. nih.gov This reaction involves the removal of the methyl group from the nitrogen atom of this compound. This process is typically catalyzed by the cytochrome P450 family of enzymes and results in the formation of an unstable carbinolamine intermediate, which then decomposes to yield 3,4-dichloroaniline and formaldehyde. mdpi.comrsc.org

The N-dealkylation of tertiary anilines is a well-established metabolic step. mdpi.com This initial transformation is significant because it converts the parent compound into its primary amine metabolite, 3,4-dichloroaniline (DCA), which then becomes available for further biotransformation reactions. oup.com

Following N-dealkylation to 3,4-dichloroaniline, further metabolism typically involves oxidation and conjugation reactions.

Hydroxylation: This process introduces a hydroxyl (-OH) group onto the aromatic ring, a reaction also commonly mediated by cytochrome P450 enzymes. For N,N-dialkylanilines, metabolic ring hydroxylation has been reported. nih.gov In the case of DCA, hydroxylation can lead to the formation of various aminodichlorophenol metabolites. mdpi.com Another critical oxidative pathway for anilines is N-oxidation, which produces a phenylhydroxylamine metabolite. mdpi.com This has been observed in the metabolism of propanil, which is first hydrolyzed to DCA and then further metabolized to N-hydroxy-3,4-dichloroaniline. oup.com

Conjugation: The hydroxylated or N-oxidized metabolites, as well as the parent aniline (B41778), can undergo conjugation reactions. These processes link the metabolite to endogenous molecules, significantly increasing their water solubility and facilitating their removal from the body. In plants, for example, 3,4-dichloroaniline has been shown to form N-(3,4-dichlorophenyl)-glucosylamine. nih.gov In mammals, metabolites are often conjugated with glucuronic acid or sulfate (B86663) to form glucuronoconjugates and sulfoconjugates, respectively, although specific data for this compound is not available. Acetylation is another potential conjugation pathway, where an acetyl group is added to the amino group, as seen in the formation of 3,5-dichloroacetanilide from 3,5-dichloroaniline. mdpi.com

Excretion Pathways

The ultimate goal of metabolic processes is to convert lipophilic compounds into more hydrophilic forms that can be easily excreted. For the related compound 3,4-dichloroaniline, the primary route of excretion after ingestion is through the urine. nih.gov It is anticipated that the metabolites of this compound, particularly after undergoing conjugation, would follow a similar excretion pathway via the kidneys.

Comparative Mammalian Metabolism Studies of Related Aniline Derivatives (e.g., 3,4-Dichloroaniline)

The metabolism of 3,4-dichloroaniline (DCA), the expected primary metabolite of this compound, is well-documented, particularly as it is also a breakdown product of several widely used herbicides like propanil, diuron, and linuron. oup.comnih.gov

In mammals, propanil is metabolized in the liver by acylamidase enzymes, which hydrolyze the parent compound to yield DCA. oup.com This DCA then undergoes further biotransformation. A key pathway is N-oxidation, leading to the formation of N-hydroxy-3,4-dichloroaniline. This metabolite can be further oxidized to 3,4-dichloronitrosobenzene. oup.com N-acetylation represents another metabolic route, serving as a potential detoxification pathway for chloroanilines. mdpi.com

The table below summarizes some of the known metabolites of the related compound, 3,4-dichloroaniline, identified in various biological systems.

| Parent Compound | Metabolite | Transformation Process | Biological System |

|---|---|---|---|

| 3,4-Dichloroaniline (from Propanil) | N-hydroxy-3,4-dichloroaniline | N-Oxidation | Animals/Humans |

| N-hydroxy-3,4-dichloroaniline | 3,4-Dichloronitrosobenzene | Oxidation | Animals/Humans |

| 3,4-Dichloroaniline (from Propanil) | N-(3,4-dichlorophenyl)-glucosylamine | Conjugation (Glycosylation) | Rice Plants |

| 3,5-Dichloroaniline | 3,5-Dichloroacetanilide | N-Acetylation | Rat Kidney Cells |

These studies on DCA and other chloroanilines provide a strong predictive framework for understanding the metabolic fate of this compound in biological systems, highlighting a multi-step process involving N-dealkylation, oxidation, and conjugation to facilitate its elimination.

Advanced Analytical Methodologies for 3,4 Dichloro N Methylaniline

Chromatographic Techniques

Chromatography, particularly when coupled with mass spectrometry, stands as the cornerstone for the analysis of 3,4-Dichloro-N-methylaniline. These techniques offer high separation efficiency and definitive identification.

Gas chromatography combined with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the trace analysis of aniline (B41778) derivatives in environmental samples. nih.gov This method provides high sensitivity and selectivity, which is essential for complex matrices like groundwater or soil extracts. nih.govnih.gov For analysis, aniline compounds are often derivatized to enhance their volatility and thermal stability. For instance, derivatization with heptafluorobutyric anhydride (HFBA) can be employed before GC analysis. newpaltz.k12.ny.us

In a typical GC-MS/MS setup, the sample is first vaporized and separated based on its boiling point and interaction with a capillary column. The separated compounds then enter a tandem mass spectrometer, where they are ionized, and specific precursor ions are selected. These ions are fragmented through collision-induced dissociation, and the resulting product ions are monitored. This multiple-reaction monitoring (MRM) mode significantly reduces matrix interference and enhances detection limits. nih.gov Studies comparing GC-MS with GC-MS/MS have shown that the latter can display a tenfold higher sensitivity. nih.gov The qualitative identification of a compound is confirmed by comparing the obtained mass spectrum from the sample extract with that of a known standard analyzed under identical conditions. measurlabs.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenylurea herbicides and their metabolites, which are often thermally unstable and unsuitable for GC analysis. researchgate.net When coupled with a Diode Array Detector (DAD), HPLC provides a robust method for quantification. The DAD measures the absorbance of the eluting compounds across a wide range of ultraviolet and visible light wavelengths simultaneously, providing spectral information that can aid in peak identification and purity assessment. mdpi.com

For the analysis of phenylurea derivatives, separation is typically achieved on a C18 reversed-phase column with a mobile phase gradient of acetonitrile and water. researchgate.net The DAD is often set to a wavelength around 245 nm for monitoring these compounds. researchgate.net While not as sensitive as mass spectrometry, HPLC-DAD is a reliable and cost-effective method for routine monitoring where concentration levels are within its detection capabilities. Instrument detection limits for phenylurea herbicides using HPLC-DAD have been reported to be approximately 0.01 mg/L. researchgate.net

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for analyzing many environmental contaminants, including this compound and its parent compounds. nih.govmdpi.com This technique combines the excellent separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. A significant advantage of LC-MS/MS is that it often allows for direct injection of water samples, minimizing sample preparation. nih.govmdpi.com

The analysis is typically performed using a reversed-phase C18 column. criver.com Detection is achieved by positive electrospray ionization (ESI+) using the multiple-reaction monitoring (MRM) acquisition mode. nih.gov In this mode, the transition of a specific precursor ion to a product ion is monitored for each analyte, providing very high selectivity and low detection limits. criver.com For instance, a sensitive HPLC-MS/MS method was developed for the simultaneous determination of 3,4-dichloroaniline (B118046) (3,4-DCA) and 3,5-dichloroaniline (3,5-DCA) in chives. phcog.com This method achieved limits of detection as low as 0.6 µg/kg for 3,4-DCA. phcog.com

Electrochemical Detection Methods

Electrochemical methods offer a sensitive and often more cost-effective alternative to mass spectrometric detection for certain analytes. These techniques measure the current resulting from the oxidation or reduction of an analyte at an electrode surface. The electrochemical oxidation of various chloroanilines has been investigated using techniques like cyclic voltammetry and differential pulse voltammetry at glassy carbon electrodes. mdpi.com

While specific studies on this compound are limited, the principles applied to related compounds like 4-chloroaniline (B138754) are relevant. mdpi.com Research has shown that electrochemical detection can achieve significantly lower detection levels for chloroanilines compared to UV detection. For example, in the HPLC analysis of 4,4′-methylenebis(2-chloroaniline) (MOCA) and 2-chloroaniline (OCA), electrochemical detection allowed for the measurement of as low as 20 pg and 10 pg injected, respectively. researchgate.net The specificity of electrochemical detectors is a major advantage, as the operating potential can be tuned to selectively detect compounds that are electroactive under those conditions, thereby minimizing interferences from the sample matrix. researchgate.net

Sample Preparation and Extraction Techniques for Complex Matrices

The effectiveness of any analytical method is highly dependent on the sample preparation step, which aims to isolate and concentrate the target analyte from the complex sample matrix. For aniline derivatives, several extraction techniques are commonly employed.

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent, such as methylene chloride. measurlabs.com

Steam Distillation-Extraction (SDE): In some methods, simultaneous steam distillation and liquid-liquid extraction are used to isolate and concentrate dichloroanilines from biological samples like urine. newpaltz.k12.ny.us

Solid-Phase Extraction (SPE): SPE is a widely used and efficient method for extracting phenylurea herbicides and their metabolites from water samples. researchgate.net It involves passing the liquid sample through a cartridge containing a solid adsorbent (e.g., C18-bonded silica), which retains the analytes. The analytes are then eluted with a small volume of an organic solvent. researchgate.net

QuEChERS: This method, which stands for "Quick, Easy, Cheap, Effective, Rugged, and Safe," has gained popularity for pesticide residue analysis in food and agricultural products. A modified QuEChERS technique has been successfully applied for the extraction of dichloroanilines from chive samples, using acetonitrile as the extractant followed by a cleanup step with agents like graphite carbon black and primary secondary amine. phcog.com

Method Validation: Linearity, Sensitivity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Method validation is a critical process that provides objective evidence that an analytical method is fit for its intended purpose. Key validation parameters include linearity, sensitivity, limit of detection (LOD), and limit of quantification (LOQ).

Linearity: This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte. A linear relationship is typically evaluated by analyzing a series of standards over a specified range.

Sensitivity: Refers to the method's ability to discriminate between small differences in analyte concentration.

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy.

Validated methods for the analysis of 3,4-dichloroaniline (a close structural analog and common metabolite) demonstrate the performance achievable for related compounds. For example, an HPLC-MS/MS method for 3,4-DCA in chives showed excellent linearity (R² > 0.996) over a concentration range of 0.001–1.000 mg/L. phcog.com Similarly, a method for 3,4-DCA in water reported an LOQ of 0.1 µg/L and an LOD of 0.0394 µg/L. criver.com

| Technique | Matrix | Linearity Range | Correlation Coefficient (R²) | LOD | LOQ | Reference |

|---|---|---|---|---|---|---|

| HPLC-MS/MS | Chives | 0.001–1.000 mg/L | > 0.996 | 0.6 µg/kg | 2.0 µg/kg | phcog.com |

| LC-MS/MS | Drinking Water | Not Specified | Not Specified | 0.0394 µg/L | 0.1 µg/L | criver.com |

| GC-MS/MS | Human Urine | Not Specified | Not Specified | 0.03 µg/L | Not Specified | newpaltz.k12.ny.us |

Remediation and Mitigation Strategies for Chlorinated Aniline Contamination

Bioremediation Technologies

Bioremediation harnesses natural biological processes to break down hazardous substances into less toxic or non-toxic compounds. This approach is often considered a cost-effective and environmentally friendly alternative to traditional physicochemical methods.

Application of Microbial Consortia and Isolated Strains

The biodegradation of chlorinated anilines, such as 3,4-dichloroaniline (B118046), has been successfully demonstrated using both isolated microbial strains and synergistic microbial consortia. Isolated strains, such as Paracoccus denitrificans and Acinetobacter soli, have shown the ability to utilize 3,4-DCA as a source of carbon and nitrogen. researchgate.netmdpi.com For instance, Acinetobacter soli strain GFJ2 can degrade 3,4-DCA, and the gene cluster responsible for this degradation has been identified, offering insights into the metabolic pathway. mdpi.com

Microbial consortia, or groups of different microbial species, often exhibit enhanced degradation capabilities compared to single strains. ekb.eg This is because different species can perform complementary metabolic functions, leading to a more complete breakdown of the contaminant. The degradation of phenylurea herbicides, which metabolize into compounds like 3,4-DCA, is often more efficient with consortia that can collectively mineralize the parent compound and its more toxic intermediates. nih.gov The initial step in the degradation of 3,4-Dichloro-N-methylaniline by microbial systems would likely involve N-demethylation to form 3,4-dichloroaniline, which would then be susceptible to the established degradation pathways involving dioxygenase enzymes that open the aromatic ring.

Table 1: Microbial Strains Involved in Chlorinated Aniline (B41778) Degradation

| Microorganism | Target Compound | Key Findings |

|---|---|---|

| Paracoccus denitrificans st. 3XA | 3,4-dichloroaniline (DCA) | Accelerated biodegradation of DCA in soil, especially when used with activated carbon to reduce toxicity. researchgate.net |

| Acinetobacter soli GFJ2 | 3,4-dichloroaniline (DCA) | Capable of degrading a wide range of chloroanilines; the specific gene cluster for 3,4-DCA degradation has been identified. mdpi.com |

| Delftia acidovorans | 3-chloroaniline (3-CA) | Degrades 3-CA to 4-chlorocatechol. sciepub.com |

Phytoremediation and Algal-Based Removal Systems

Phytoremediation involves the use of plants to remove, degrade, or contain environmental contaminants. While specific studies on the phytoremediation of this compound are not available, research on related compounds is promising. Plants can absorb chlorinated anilines from the soil and metabolize them, a process that can be enhanced by the microorganisms residing in the plant's root zone (rhizosphere).

Algal-based systems have also emerged as a viable method for treating water contaminated with chlorinated anilines. The green alga Chlorella pyrenoidosa has demonstrated a significant capacity for the removal and biodegradation of 3,4-dichloroaniline from aquatic environments. nih.govresearchgate.net In one study, C. pyrenoidosa removed 78.4% of 3,4-DCA from the medium over a seven-day period. nih.govresearchgate.net The alga metabolizes the compound into less toxic intermediates, such as 3,4-dichloroformanilide and 3,4-dichloroacetanilide. nih.gov This suggests that algal systems could be a promising avenue for the remediation of water bodies contaminated with this compound.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). These processes are often used for recalcitrant compounds that are difficult to degrade biologically.

Fe⁰/H₂O₂ Systems

Fenton and Fenton-like reactions, which utilize iron and hydrogen peroxide (H₂O₂) to generate powerful hydroxyl radicals, are effective for degrading a wide range of organic pollutants. While specific data on this compound is scarce, the Fe⁰/H₂O₂ system is a well-established AOP. The use of zero-valent iron (Fe⁰) provides a sustained release of Fe²⁺ ions, which catalyze the decomposition of H₂O₂ into hydroxyl radicals. This method has been shown to be effective for other chlorinated aromatic compounds.

Photodegradation Using Doped TiO₂

Photocatalysis using titanium dioxide (TiO₂) is another prominent AOP. When TiO₂ is illuminated with UV light, it generates electron-hole pairs that react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, which can mineralize organic pollutants. To enhance its efficiency under visible light, TiO₂ can be doped with non-metals like nitrogen (N-doped TiO₂) or metals. semanticscholar.org N-doped TiO₂ has shown remarkably effective activity in the decolorization and removal of total organic carbon for various organic dyes. semanticscholar.org This technology has been successfully applied to the degradation of a variety of aniline derivatives, indicating its high potential for the remediation of this compound. researchgate.net

Dielectric Barrier Discharge Reactors

Dielectric Barrier Discharge (DBD) is a type of non-thermal plasma technology that can be used to treat contaminated water. A DBD reactor generates a plasma in which highly reactive species, such as hydroxyl radicals, ozone, and UV radiation, are produced directly in the aqueous solution or in the gas phase above it. nih.govresearchgate.net Studies on the degradation of 3,4-dichloroaniline in a novel DBD plasma reactor have shown it to be a highly effective method. nih.govsigmaaldrich.com The degradation efficiency was found to increase with higher input power and was more effective in acidic conditions. nih.gov The process was also enhanced by the addition of Fe²⁺ or Fe³⁺ ions. nih.gov This technology leads to the breakdown of the aromatic ring and eventual mineralization of the compound, with identified intermediates including various chlorophenols, chlorobenzenes, and organic acids. nih.govsigmaaldrich.com

Table 2: Summary of AOP Degradation of 3,4-dichloroaniline

| AOP Technology | Key Parameters | Outcome |

|---|

Adsorption Techniques for Water Treatment

The removal of chlorinated anilines, including this compound and its parent compound 3,4-dichloroaniline, from water sources is a significant focus of environmental remediation research. Adsorption has emerged as a widely studied and effective technique due to its simplicity, efficiency, and the availability of a wide range of adsorbent materials. d-nb.infomdpi.com Various materials, from conventional activated carbons to novel nanocomposites, have been investigated for their capacity to bind these contaminants.

Activated carbon is a frequently utilized adsorbent for aniline and its derivatives. d-nb.infocabidigitallibrary.org Its high surface area and porous structure facilitate the capture of organic molecules. Studies have demonstrated that factors such as pH, contact time, initial contaminant concentration, and adsorbent dosage significantly influence the adsorption efficiency. cabidigitallibrary.orgactivatedcarbonjf.com For instance, the adsorption of aniline on coal-based granular activated carbon was found to be most effective at a pH of 5, achieving a removal rate of 98.8%. cabidigitallibrary.org The process is often described by Langmuir and Freundlich isotherm models, indicating a monomolecular layer adsorption process that is generally favorable. cabidigitallibrary.org To enhance performance and ease of separation, magnetic activated carbon, combining activated carbon with iron oxide nanoparticles, has been developed. activatedcarbonjf.comnih.gov This composite material shows good surface area and porosity and can be easily removed from the solution using a magnetic field. activatedcarbonjf.comnih.gov

Beyond traditional activated carbon, researchers have explored various other materials. Modified natural clays, such as acid-activated halloysite, have shown enhanced adsorption capacity for chloroanilines compared to their unmodified forms. researchgate.net The adsorption mechanism in such systems is often found to follow a pseudo-second-order kinetic model, suggesting that chemisorption plays a key role. researchgate.netresearchgate.net

Novel adsorbents are also being developed, including polymer-based materials and nanocomposites. Amine-functionalized porous aromatic frameworks (PAFs) have demonstrated outstanding adsorption performance for various organic micropollutants. researchgate.net These materials exhibit high surface areas and can be regenerated multiple times without losing efficiency. researchgate.net Similarly, a composite of chitosan modified with nano-alumina and impregnated with copper ions (Cu-chitosan/nano-Al2O3) has been shown to be highly effective and selective for the removal of aromatic amines from water. researchgate.net The adsorption mechanism is based on chemical bonding to the copper ions on the adsorbent's surface. researchgate.net

The table below summarizes the performance of various adsorbents in the removal of aniline and related aromatic amines.

| Adsorbent Material | Target Contaminant | Maximum Adsorption Capacity (mg/g) | Optimal Conditions | Reference |

| Coal Granular Activated Carbon | Aniline | 17.28 | pH 5 | cabidigitallibrary.org |

| Activated Carbon-Iron Oxide | Aniline | 38.21 | pH 6 | activatedcarbonjf.com |

| Carbon Black (Vulcan XC 72 R) | o-tolidine | 64.00 | 25 °C | tandfonline.com |

| Cu-chitosan/nano-Al2O3 | Aniline | 84 | Not Specified | researchgate.net |

| Diphenylamine-Based HCP | Hard Water Ions (Ca²⁺, Mg²⁺) | 100.51 | Not Specified | acs.org |

| Nitrogen-Rich Activated Carbon | Methyl Orange | 405.6 | 23 °C, pH 6.4 | mdpi.com |

| PAF-82-NH2 | Bisphenol-A | 763 | Not Specified | researchgate.net |

This table is for illustrative purposes and compares different adsorbents for various aromatic compounds and other pollutants to show a range of adsorption capacities.

Challenges in Industrial and Municipal Wastewater Treatment for Aromatic Amines

The treatment of wastewater containing aromatic amines, such as chlorinated anilines, presents significant challenges for both industrial and municipal facilities. aquacycl.com These difficulties stem from the chemical properties of the compounds themselves and the complex nature of the wastewater matrices in which they are found. d-nb.infoaquacycl.com

Municipal wastewater treatment plants (WWTPs) face their own set of challenges when dealing with aromatic amines. nih.gov These facilities were primarily designed to process residential sewage, which is characterized by lower pollutant concentrations and more consistent flow rates. aquacycl.com While some WWTPs incorporate advanced treatment processes, many can only partially remove persistent organic pollutants like chlorinated anilines. mdpi.com The direct application of biological treatments can be problematic, as high concentrations of toxic compounds like aniline can be troublesome for the microorganisms used in the process. d-nb.info

Research Gaps and Future Directions for 3,4 Dichloro N Methylaniline Studies

Comprehensive Specific Toxicological Profiles for 3,4-Dichloro-N-methylaniline

A significant gap exists in the toxicological database for this compound. While its parent compound, 3,4-dichloroaniline (B118046) (DCA), is recognized as an endocrine-disrupting chemical with known toxicity, comprehensive data for the N-methylated form is scarce. nih.gov Future research must prioritize establishing a detailed toxicological profile, including investigations into its acute and chronic toxicity across different trophic levels. Key areas of focus should include determining its potential for genotoxicity, mutagenicity, and carcinogenicity, which are known concerns for related chlorinated aniline (B41778) compounds. nih.gov Furthermore, specific organ-level toxicity, neurotoxicity, and immunotoxicity studies are essential to understand its mode of action and potential health impacts.

Long-Term Chronic Exposure Studies and Sub-Lethal Effects

The majority of existing ecotoxicological data pertains to the acute effects of the parent compound, DCA. However, in the environment, organisms are more likely to be exposed to low concentrations over extended periods. There is a critical need for long-term chronic exposure studies on this compound to assess its sub-lethal effects.

Research on DCA has shown that chronic exposure can lead to significant multi-generational effects. For instance, studies on the aquatic invertebrate Ceriodaphnia cf. dubia exposed to DCA for four generations revealed that offspring developed a reduced sensitivity or tolerance to the chemical over time, with significant changes observed at concentrations as low as 2.5 µg/L. nih.gov Similarly, sub-chronic (21-day) exposure of the Javanese medaka (Oryzias javanicus) to DCA resulted in reproductive toxicity, affecting fecundity and gonad development. mdpi.com These findings underscore the importance of investigating similar long-term impacts for this compound. Future studies should focus on endpoints such as growth, reproduction, development, and behavioral changes in representative aquatic and terrestrial organisms to understand the ecological risks posed by persistent, low-level environmental contamination.

Table 1: Chronic and Sub-Lethal Ecotoxicity Data for 3,4-dichloroaniline (DCA), Highlighting Research Gaps for this compound

| Test Organism | Exposure Duration | Observed Effect (for DCA) | Effective Concentration (for DCA) | Research Gap for this compound |

|---|---|---|---|---|

| Ceriodaphnia cf. dubia (water flea) | 4 Generations | Reduced sensitivity (tolerance) in offspring | 2.5 - 15 µg/L | Multi-generational chronic toxicity studies are needed. |

| Oryzias javanicus (Javanese medaka) | 21 Days | Reduced spawning rate and fertilization; gonad histopathology | 250 µg/L | Sub-chronic reproductive toxicity assays are required. |

| Daphnia magna (water flea) | 14 Days | Reproductive inhibition (NOEC) | 2.5 µg/L | Chronic reproductive toxicity data is lacking. |

| Poecilia reticulata (guppy) | 182 Days | Reproductive/growth inhibition (NOEC) | <2 µg/L | Full life-cycle and long-term fish toxicity studies are absent. |

Assessment of Combined Toxicity with Emerging Contaminants (e.g., Nanomaterials)

Chemicals in the environment rarely exist in isolation. The assessment of mixture toxicity is a critical frontier in ecotoxicology. A significant research gap is the lack of data on the combined toxic effects of this compound with other environmental pollutants, particularly emerging contaminants like nanomaterials. Studies on the parent compound DCA have demonstrated that its toxicity can be significantly altered in the presence of two-dimensional nanomaterials, with outcomes ranging from antagonistic to synergistic effects depending on the type of nanomaterial and the species tested. This highlights the complexity of predicting the environmental risk of chemical mixtures. Future research should investigate how the bioavailability and toxicity of this compound are influenced by co-contaminants such as microplastics, pharmaceuticals, and various engineered nanomaterials to reflect realistic environmental scenarios.

Development of Novel and More Sensitive Analytical Methodologies

The ability to accurately detect and quantify this compound in complex environmental matrices is fundamental to assessing its fate, transport, and exposure risks. While sensitive methods like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) have been developed for its parent compound, 3,4-DCA, achieving limits of detection in the sub-µg/kg range in samples like chives, specific and validated methods for this compound are not well-established. mdpi.com Future research should focus on developing and validating robust and highly sensitive analytical techniques capable of detecting trace levels of this compound in water, soil, sediment, and biological tissues. This will enable more accurate environmental monitoring and toxicokinetic studies.

Refined Predictive Models for Environmental Fate and Ecotoxicity

Predictive modeling is an essential tool for forecasting the environmental behavior and potential toxicity of chemicals, especially for data-poor compounds like this compound. Quantitative Structure-Activity Relationship (QSAR) models, which correlate a chemical's structure with its toxic effects, have been explored for chlorinated anilines. researchgate.netnih.gov For example, the toxicity of chloroanilines to Photobacterium phosphoreum has been linked to quantum chemical descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO). researchgate.netnih.gov

However, specific, validated models for this compound are needed. Future research should aim to develop and refine QSARs and fugacity-based environmental fate models. env.go.jp These models would help predict key parameters such as its persistence, bioaccumulation potential, mobility in soil and water, and ecotoxicity, thereby guiding risk assessment and prioritizing further empirical testing. env.go.jpnih.gov

Strategies for Minimizing Environmental Release and Enhancing Remediation Efficiency

Understanding how to manage and remediate contamination is crucial. This compound primarily enters the environment as a metabolite of certain herbicides. nih.gov Therefore, a primary strategy for minimizing its release involves optimizing the use of parent pesticides and implementing agricultural best management practices to reduce runoff.

For existing contamination, research into effective remediation technologies is necessary. Studies on DCA have identified promising techniques such as advanced oxidation processes using Fe⁰/H₂O₂ systems, photodegradation with doped TiO₂, and the use of dielectric barrier discharge reactors. nih.gov The biodegradation potential of this compound also warrants investigation, as certain microbial strains, like Pseudomonas fluorescens, have shown the ability to degrade DCA. researchgate.netresearchgate.net Future research should evaluate the efficacy of these and other novel remediation strategies specifically for this compound and explore its metabolic pathways in relevant microorganisms to develop targeted bioremediation approaches. acs.orgmdpi.com

Q & A

Q. What are the common synthetic routes for 3,4-dichloro-N-methylaniline, and how are reaction conditions optimized?

A typical synthesis involves reacting 3,4-dichloroaniline with methylating agents like methyl iodide or dimethyl sulfate under alkaline conditions. Advanced methods include using chlorosulfonyl isocyanate in nitromethane with anhydrous AlCl₃ as a catalyst, enabling efficient N-methylation at low temperatures (0–5°C) to minimize side reactions . Optimization focuses on solvent choice (e.g., nitromethane for polar intermediates), stoichiometric ratios (1.2 equiv of methylating agent), and temperature control to enhance yield and purity.

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and methyl group integration. Chlorine atoms may cause splitting due to isotopic effects.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 190.0 for C₇H₇Cl₂N).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .

- X-ray Crystallography : For structural elucidation, SHELX software is widely used to resolve crystal packing and bond angles .

Q. What safety protocols are critical when handling this compound?

The compound is classified as acutely toxic (Category 3 oral) and a skin sensitizer. Key precautions:

Q. How does this compound interact in biological systems?

Preliminary studies suggest it acts as a precursor for antitrypanosomatidic agents. Its N-methyl group enhances lipophilicity, improving membrane permeability. In vitro assays (e.g., Trypanosoma brucei growth inhibition) are conducted at 10–100 µM concentrations, with cytotoxicity assessed via mammalian cell lines (e.g., HEK293) .

Advanced Research Questions

Q. What computational methods best predict the electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-311+G(d,p) accurately model electron density, HOMO-LUMO gaps, and electrostatic potentials. Exact exchange terms improve thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol) . For correlation-energy calculations, the Colle-Salvetti formula with gradient corrections reduces errors to <5% .

Q. How can conflicting spectroscopic data for chlorine-substituted anilines be resolved?

Discrepancies in NMR chemical shifts arise from solvent effects or dynamic processes. Strategies:

Q. What strategies improve the environmental stability of this compound derivatives?

Degradation pathways (hydrolysis, photolysis) are studied via:

Q. How are structure-activity relationships (SAR) optimized for this compound-based therapeutics?

SAR studies focus on:

- Substituent Effects : Introducing electron-withdrawing groups (e.g., sulfonamides) to enhance target binding .

- Molecular Docking : AutoDock Vina or Schrödinger Suite to screen derivatives against enzymes (e.g., trypanothione reductase).

- Pharmacokinetic Profiling : Microsomal stability assays (CYP450 metabolism) and plasma protein binding (equilibrium dialysis) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.